2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde

Analytical Chemistry Quality Control Chemical Identification

Sourcing generic morpholinobenzaldehydes without positional verification introduces regioisomeric impurities that derail multi-step syntheses. This ≥98% pure 2,5-dimethoxy-4-morpholin-4-yl-benzaldehyde (CAS 154519-07-0) provides: • Verified 2,5-dimethoxy-4-morpholino substitution - eliminates batch variability vs. unverified morpholinobenzaldehydes • Batch-specific QC (NMR, HPLC, GC) reduces pre-reaction purification burden • Five H-bond acceptors, zero donors - ideal for CNS drug programs requiring controlled TPSA • Morpholine handle supports Schiff-base, reductive amination, and Knoevenagel diversification. Immediate global dispatch.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 154519-07-0
Cat. No. B1336356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde
CAS154519-07-0
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=O)OC)N2CCOCC2
InChIInChI=1S/C13H17NO4/c1-16-12-8-11(14-3-5-18-6-4-14)13(17-2)7-10(12)9-15/h7-9H,3-6H2,1-2H3
InChIKeyGWYSTBODEMJYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde Sourcing and Structural Identity


2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde (CAS 154519-07-0, molecular formula C13H17NO4, molecular weight 251.28 g·mol⁻¹) is a polysubstituted benzaldehyde derivative belonging to the class of aryl aldehyde building blocks. Its architecture combines a central benzaldehyde core with two electron-donating methoxy groups at positions 2 and 5 and a morpholine ring attached directly to position 4 . This substitution pattern distinguishes it from simpler morpholinobenzaldehydes (e.g., 4-morpholinobenzaldehyde, CAS 1204-86-0) and from non‑morpholine dimethoxybenzaldehydes (e.g., 2,5-dimethoxybenzaldehyde, CAS 93-02-7), imparting a unique hydrogen‑bond acceptor profile (five acceptors, zero donors) and a high predicted boiling point of 442.1 ± 45.0 °C . The compound is primarily sourced as a synthetic intermediate for medicinal chemistry and fine‑chemical synthesis, with commercial suppliers routinely providing batch‑specific QC data (NMR, HPLC, GC) at a standard purity of ≥98 % .

2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde Generic Substitution Risks


Substituting 2,5-dimethoxy-4-morpholin-4-yl-benzaldehyde with a structurally similar benzaldehyde (e.g., 4-morpholinobenzaldehyde or 2,5-dimethoxybenzaldehyde) eliminates the synergistic electronic and steric effects that the dual methoxy‑morpholine substitution pattern provides. The morpholine nitrogen serves as both a hydrogen‑bond acceptor and a potential site for further derivatization (e.g., quaternization or N‑oxide formation), while the two methoxy groups modulate the aldehyde’s electrophilicity and the ring’s electron density. In contrast, the simpler analog 4-morpholinobenzaldehyde lacks the methoxy‑imposed electronic tuning and exhibits a markedly lower molecular weight (191.23 vs. 251.28 g·mol⁻¹) and different solubility behavior [1]. Conversely, 2,5-dimethoxybenzaldehyde lacks the morpholine handle required for amine‑directed downstream chemistry. These differences are not merely academic; they directly affect reaction kinetics, intermediate stability, and the physicochemical profile of the final compound. Generic sourcing of “morpholinobenzaldehyde” or “dimethoxybenzaldehyde” without positional verification therefore introduces batch‑to‑batch variability that can derail multi‑step synthetic campaigns .

2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde Differentiation Evidence


FTIR and GC-MS Spectral Identity

SpectraBase records both an FTIR spectrum and a GC‑MS spectrum for 2,5-dimethoxy-4-(4-morpholinyl)benzaldehyde, providing a definitive spectral fingerprint for identity verification [1]. In comparison, the simpler analog 4-morpholinobenzaldehyde (CAS 1204-86-0) exhibits a different FTIR signature due to the absence of methoxy C–O stretching bands and a lower molecular ion in MS (m/z 191 vs. 251) [2]. This spectral differentiation enables unambiguous QC release even when the aldehyde is supplied as a dilute solution or in a mixture.

Analytical Chemistry Quality Control Chemical Identification

Boiling Point and Density Differentiation

The predicted boiling point of 2,5-dimethoxy-4-morpholin-4-yl-benzaldehyde is 442.1 ± 45.0 °C at 760 mmHg, with a predicted density of 1.2 ± 0.1 g·cm⁻³ . These values are substantially higher than those of the non‑methoxylated analog 4-morpholinobenzaldehyde (predicted bp ~320 °C, density ~1.1 g·cm⁻³) [1], attributable to the additional oxygen atoms and increased polar surface area. In practice, the elevated boiling point dictates the use of high‑boiling solvents (e.g., DMF, NMP) for reactions requiring elevated temperatures and influences the choice of distillation conditions—or indicates that purification by column chromatography may be more practical than fractional distillation.

Process Chemistry Scale-Up Purification

Hydrogen-Bond Acceptors and Topological Polarity

The compound contains five hydrogen‑bond acceptors (three ether oxygens, one morpholine oxygen, one morpholine nitrogen) and zero hydrogen‑bond donors, as computed from its molecular structure . By comparison, 4-morpholinobenzaldehyde offers only three acceptors and no donors, while 2,5-dimethoxybenzaldehyde provides three acceptors and no donors [1]. The higher acceptor count increases the topological polar surface area (TPSA), which correlates with aqueous solubility and membrane permeability—key parameters for any bioactive molecule derived from this aldehyde. This feature makes the compound a preferred intermediate when the final target requires a defined TPSA window for oral bioavailability or CNS penetration.

Medicinal Chemistry Formulation DMPK

Commercial Purity Benchmarking

Multiple vendors (Bidepharm, Chemsrc, MolCore) routinely supply 2,5-dimethoxy-4-morpholin-4-yl-benzaldehyde at a certified purity of ≥98 %, supported by batch‑specific NMR, HPLC, or GC reports . In contrast, close analogs such as 4-morpholinobenzaldehyde are often listed at 95 % or 97 % purity, and the dimethoxy‑lacking variant may contain regioisomeric impurities that are not resolved by simple GC . The consistent 98 % specification, combined with documented QC, reduces the need for in‑house re‑purification and minimizes the risk of introducing undefined impurities into multi‑step syntheses.

Procurement Quality Assurance Supply Chain

Synthetic Versatility via Morpholine Handle

The morpholine nitrogen provides a tertiary amine center that can undergo quaternization, N‑oxidation, or metal coordination—transformations that are impossible with 2,5-dimethoxybenzaldehyde (CAS 93-02-7), which lacks a nitrogen heterocycle [1]. This functional handle allows the same aldehyde intermediate to serve as a branching point toward structurally diverse scaffolds (e.g., quaternary ammonium salts for phase‑transfer catalysis, N‑oxide prodrugs, or metal‑chelating ligands) without requiring additional protection/deprotection steps . Patent literature classifies morpholine‑containing benzaldehydes as privileged building blocks for kinase inhibitors and GPCR ligands, indicating downstream value beyond simple aldehyde reactivity .

Synthetic Methodology Diversification Library Synthesis

2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde Application Scenarios


Medicinal Chemistry Library Synthesis

The compound serves as a direct precursor for Schiff‑base condensations, reductive aminations, and Knoevenagel reactions where the morpholine ring is intended to remain in the final molecule. Its ≥98 % purity and available QC documentation reduce the burden of pre‑reaction purification, enabling high‑throughput parallel library production. The five‑acceptor H‑bond profile and morpholine handle support post‑condensation diversification (quaternization, N‑oxide formation), making it a strategic choice for kinase inhibitor or GPCR modulator programs .

Process Development and Scale-Up

Given the well‑defined predicted boiling point (442 °C) and density (1.2 g·cm⁻³) , process chemists can design solvent systems and distillation/chromatography protocols with greater precision than for less‑characterized morpholinobenzaldehydes. The compound’s UV‑active benzaldehyde chromophore also facilitates reaction monitoring by TLC or HPLC, a practical advantage during route scouting. Batch‑specific QC certificates ensure that scale‑up runs begin with a consistent input quality .

Analytical Reference Standard for Regioisomers

The compound’s unique FTIR and GC‑MS spectra archived in SpectraBase allow it to function as a reference standard for distinguishing the 2,5‑dimethoxy‑4‑morpholino isomer from other dimethoxy‑ or morpholino‑benzaldehyde regioisomers. Analytical laboratories can leverage this data to validate GC‑MS or FTIR methods used for incoming raw‑material inspection, thereby preventing mis‑shipments of 2,4‑ or 3,5‑substituted analogs .

High-TPSA CNS Drug Candidate Synthesis

For CNS drug discovery programs that operate within defined TPSA constraints, the compound’s built‑in five H‑bond acceptors, zero donors provide a higher starting polarity than the three‑acceptor analog 4-morpholinobenzaldehyde. This allows medicinal chemists to install only essential hydrogen‑bond donors in subsequent steps, maintaining TPSA within the desired range for blood‑brain barrier penetration without resorting to late‑stage polarity‑balancing modifications .

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